molecular formula C22H19N3O2 B2904815 1-(4-nitrophenyl)-5-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole CAS No. 63367-45-3

1-(4-nitrophenyl)-5-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole

Cat. No. B2904815
CAS RN: 63367-45-3
M. Wt: 357.413
InChI Key: IEIDTMJXVRQXPP-UHFFFAOYSA-N
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Description

1-(4-nitrophenyl)-5-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole is a chemical compound that belongs to the pyrazole family. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and material science.

Scientific Research Applications

Corrosion Inhibition

Pyrazole derivatives have shown potential as corrosion inhibitors for metals in acidic media. For instance, pyrazoline derivatives were evaluated as corrosion inhibitors for mild steel, revealing their high inhibition efficiency and adherence to Langmuir adsorption isotherm, making them viable for industrial applications (Lgaz et al., 2018). Another study on pyranpyrazole derivatives demonstrated their effectiveness as novel corrosion inhibitors for mild steel, useful in industrial pickling processes. These studies highlight the potential of pyrazole derivatives in corrosion protection (Dohare et al., 2017).

Optical and Electronic Properties

Pyrazole derivatives have been explored for their optical and electronic properties. A series of pyrazole-based D-π-A derivatives were synthesized and studied for their photophysical properties, showing significant potential in the field of non-linear optics (NLOphores). The study provided valuable insights into the electronic structures and properties of these compounds, which could be useful in various optical and electronic applications (Lanke & Sekar, 2016).

Herbicidal Activity

Some pyrazole derivatives have been identified for their herbicidal activity. The synthesis and QSAR of herbicidal 3-pyrazolyl α,α,α-trifluorotolyl ethers demonstrated the potential of these compounds as herbicides, offering a new class of chemistry for agricultural applications (Clark, 1996).

Antimicrobial and Anti-inflammatory Properties

Pyrazole derivatives have also been investigated for their biological activities, including antimicrobial and anti-inflammatory properties. Microwave-assisted synthesis of novel pyrazoline derivatives showed significant anti-inflammatory and antibacterial activities, highlighting their potential in medicinal chemistry (Ravula et al., 2016).

properties

IUPAC Name

5-(4-methylphenyl)-2-(4-nitrophenyl)-3-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-16-7-9-17(10-8-16)21-15-22(18-5-3-2-4-6-18)24(23-21)19-11-13-20(14-12-19)25(26)27/h2-14,22H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIDTMJXVRQXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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